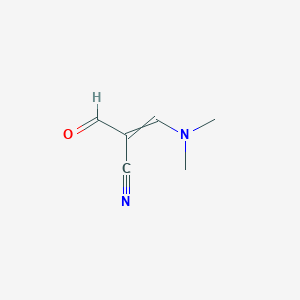

2-Cyano-3-dimethylaminoacrolein

Cat. No. B1296036

M. Wt: 124.14 g/mol

InChI Key: RRUXUDNMISMLAO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03966791

Procedure details

36 ml. (0.465 mole) of N,N-dimethylformamide were stirred at 0° and 36 ml. (0.392 mole) of phosphorus oxychloride were added dropwise (a salt/ice bath was used in order to keep the reaction mixture at 0°). To the stirring semi-solid, faintly colored reaction mixture was added 300 ml. of 1,2-dichloroethane. Upon warming to room temperature by means of a water bath (25°), a clear solution resulted which was cooled to -7° with an icesalt bath. A solution of 30 ml. (0.293 mole) of β-dimethylaminoacrylonitrile in 90 ml. of 1,2-dichloroethane was added dropwise keeping the temperature between -4° to -7°. The addition required about 1 hour. The cooling bath was removed and the clear amber reaction mixture allowed to come to room temperature. The reaction mixture was transferred to a 2 liter, round bottomed flask and the solvent removed in vacuo leaving a semi-solid orange colored residue. A 100 g. of ice was added to the residue which gradually dissolved with evolution of heat. The solution was transferred to a beaker and the pH adjusted to 8.4 by adding carefully 2N sodium hydroxide (815 ml. were required) to the stirred solution at 15°-20°. The resulting solution was extracted with ethyl acetate in a liquid-liquid extractor overnight. The ethyl acetate extract was cooled, the crystals which had separated were filtered off, washed with cold ethyl acetate and dried in vacuo, affording crude 2-cyano-3-dimethylaminoacrolein, as deep yellow prisms, m.p. 143°-144°. This material was dissolved in 500 ml. of hot water, treated with 2 g. of norite, the solvent removed in vacuo and the residue crystallized from absolute ethanol, producing the pure product in the form of light yellow prisms, m.p. 143°-144°.

Identifiers

|

REACTION_CXSMILES

|

CN(C)[CH:3]=[O:4].P(Cl)(Cl)(Cl)=O.[CH3:11][N:12]([CH3:17])[CH:13]=[CH:14][C:15]#[N:16].[OH-].[Na+]>ClCCCl>[C:15]([C:14](=[CH:13][N:12]([CH3:17])[CH3:11])[CH:3]=[O:4])#[N:16] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.465 mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

0.392 mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(Cl)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0.293 mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=CC#N)C

|

Step Four

|

Name

|

|

|

Quantity

|

815 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCCl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCCl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 0°

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the stirring semi-solid, faintly colored reaction mixture was added 300 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a clear solution resulted which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled to -7° with an icesalt bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

between -4° to -7°

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition required about 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cooling bath was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the clear amber reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to come to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leaving a semi-solid orange colored residue

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

of ice was added to the residue which

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

gradually dissolved with evolution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

of heat

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting solution was extracted with ethyl acetate in a liquid-liquid extractor overnight

|

|

Duration

|

8 (± 8) h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The ethyl acetate extract

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crystals which had separated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

were filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)C(C=O)=CN(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |